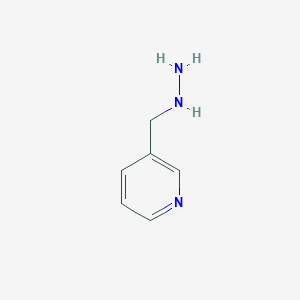

3-(Hydrazinylmethyl)pyridine

Description

3-(Hydrazinylmethyl)pyridine (CAS: 7112-38-1; C₆H₉N₃) is a pyridine derivative featuring a hydrazine group attached to the methylene position at the pyridine ring’s 3-position. It is commercially available as a liquid (98% purity) and serves primarily as a pharmaceutical intermediate .

Properties

IUPAC Name |

pyridin-3-ylmethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-9-5-6-2-1-3-8-4-6/h1-4,9H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJJWHRYXPBBPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60481598 | |

| Record name | pyridin-3-ylmethyl-hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7112-38-1 | |

| Record name | pyridin-3-ylmethyl-hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Hydrazinylmethyl)pyridine can be synthesized through several methods. One common method involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This reaction is typically carried out in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran, dimethylformamide, or methylene chloride, at temperatures ranging from 0 to 150°C .

Industrial Production Methods: Industrial production of this compound often involves the same nucleophilic substitution method, optimized for large-scale synthesis. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-(Hydrazinylmethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: It can undergo electrophilic and nucleophilic substitution reactions, where the hydrazinylmethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a wide range of pyridine derivatives.

Scientific Research Applications

3-(Hydrazinylmethyl)pyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of various chemicals and materials, including dyes and polymers

Mechanism of Action

The mechanism of action of 3-(Hydrazinylmethyl)pyridine involves its interaction with molecular targets and pathways within biological systems. The hydrazinyl group can form covalent bonds with various biomolecules, potentially inhibiting or modifying their function. This interaction can lead to changes in cellular processes, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

3-(Piperidin-4-ylmethoxy)pyridine Derivatives

These compounds are among the most extensively studied LSD1 inhibitors. Key findings include:

- Potency : Compound 17 (3-(piperidin-4-ylmethoxy)pyridine derivative with a para-methyl substituent) exhibits a Ki of 29 nM against LSD1, making it one of the most potent inhibitors in this class .

- Selectivity: High selectivity (>160×) against monoamine oxidases (MAO-A/B) is observed. For example, compound 17 shows >640-fold selectivity against MAO-B, minimizing off-target effects in the central nervous system .

- Cellular Activity: At 1 μM, compound 17 increases H3K4me2 levels in MV4-11 leukemia cells, confirming target engagement. It also inhibits tumor cell proliferation (EC₅₀: 280–480 nM in leukemia cells) while sparing normal fibroblasts .

Structural Insights :

Cyclopropylamine-Based LSD1 Inhibitors

Methylaminomethylpyridine Derivatives

- Compounds like 2-(methylamino)pyridine-3-methanol (CAS: 57616-01-0) are used in organic synthesis but lack documented LSD1 activity. Their methylamino group may influence solubility or binding in unrelated targets .

Pyrazolopyridine Compounds

- Example: 3-bromo-1H-pyrazolo[3,4-c]pyridine-7(6H)-one () is synthesized via multistep reactions, highlighting divergent synthetic routes compared to hydrazinylmethyl derivatives.

Key Data Tables

Table 1. Comparative Activity of LSD1 Inhibitors

| Compound | Substituent/Group | LSD1 Ki/IC₅₀ | MAO-B Selectivity | Tumor Cell EC₅₀ (nM) |

|---|---|---|---|---|

| 3-(Hydrazinylmethyl)pyridine | Hydrazinylmethyl | N/A | N/A | N/A |

| Compound 2 | Piperidin-4-ylmethyl | 62 nM | >1,500× | N/A |

| Compound 17 | Piperidin-4-ylmethoxy (para-Me) | 29 nM | >640× | 280–480 |

| Compound S2 | (4-Methylpiperazin-1-yl)carbonylmethyl | ~29 nM | High | 84–8,900 |

Table 2. Impact of R6 Substituents on LSD1 Inhibition

| R6 Substituent | LSD1 Ki (nM) | Selectivity vs. MAO-B |

|---|---|---|

| -H (Compound 5) | 2,300 | ~10× |

| -CF₃ (Compound 16) | 39 | >160× |

| -Me (Compound 17) | 29 | >640× |

| -OCF₃ (Compound 22) | 63 | >100× |

Research Findings and Implications

- Substituent Importance : The piperidin-4-ylmethoxy group is critical for LSD1 inhibition, enabling hydrogen bonding and hydrophobic interactions. Para-substituents (e.g., -Me, -CF₃) further optimize potency and selectivity .

- Therapeutic Potential: Compounds like 17 show promise in MLL-rearranged leukemias and breast cancers, with EC₅₀ values in the nanomolar range .

Biological Activity

3-(Hydrazinylmethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a hydrazinylmethyl group, is being investigated for various pharmacological effects, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : C7H10N4

- Molecular Weight : 150.18 g/mol

- CAS Number : 57616-01-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydrazine group can participate in nucleophilic reactions, potentially leading to the formation of reactive intermediates that can affect cellular processes.

Target Interactions

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial effects against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

A study conducted on the antimicrobial properties of pyridine derivatives highlighted that this compound demonstrated notable activity against:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The Minimum Inhibitory Concentration (MIC) values for these pathogens were documented as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Candida albicans | 30 |

These results indicate that this compound has the potential to be developed into an effective antimicrobial agent.

Anticancer Activity

In vitro studies evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings revealed:

- HeLa Cells : IC50 = 15 µM

- MCF-7 Cells : IC50 = 20 µM

These results suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A research team tested the efficacy of this compound against multidrug-resistant bacterial strains. The study concluded that the compound exhibited synergistic effects when combined with conventional antibiotics, enhancing their effectiveness against resistant strains.

Case Study 2: Cancer Cell Lines

Another study focused on the effect of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptotic markers, suggesting its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.